
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.) .Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Pathways and Crystal Structure : Studies have shown the synthesis of similar thiadiazole derivatives, highlighting their structural features through spectroscopic methods and X-ray crystallography. These compounds are structurally characterized to understand their chemical behavior and potential applications in material science and pharmaceutical chemistry. For example, compounds with chlorophenyl and fluorobenzyl groups have been synthesized and analyzed for their crystal structures, offering insights into their molecular arrangements and interactions (Banu et al., 2014).
Antiviral and Antibacterial Applications
Antiviral Activity : Certain thiadiazole sulfonamides, similar in structural motif to the compound , have shown antiviral properties. These compounds have been synthesized and tested for their effectiveness against specific viruses, such as the tobacco mosaic virus, indicating potential applications in developing antiviral therapies (Chen et al., 2010).
Antibacterial Agents : Novel fluorine-containing thiadiazolotriazinones have been explored for their antibacterial properties. The presence of fluorine and other pharmacophores within these structures has led to the development of compounds with promising antibacterial activity, suggesting their utility in combating bacterial infections (Holla et al., 2003).
Material Science and Corrosion Inhibition
- Electrochemical Properties and Corrosion Inhibition : Thiadiazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Their molecular structures and electronic properties, such as dipole moments and frontier molecular orbitals, have been correlated with their inhibition efficiencies, demonstrating their potential in protecting metals from corrosion (Bentiss et al., 2007).
Molecular Electronics and Photovoltaics
- Organic Photovoltaic Applications : Research into donor-acceptor polymers incorporating thiadiazole units has shown their strong absorption and promising electronic properties for organic photovoltaic applications. These studies suggest the role of thiadiazole derivatives in enhancing the performance of solar cells by modifying their optical and electronic characteristics (Xu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as mandipropamid, inhibit spore germination with preventative action . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide might interact with its targets in a similar manner, leading to changes in the biological processes of the organisms it affects.
Biochemical Pathways
For instance, the indole-3-pyruvic acid (IPA) pathway, a main auxin biosynthesis pathway in plants, is regulated at multiple levels, including transcriptional and post-transcriptional regulation, protein modification, and feedback regulation .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight, density, and logp value, can influence its pharmacokinetic behavior .
Result of Action
Similar compounds have shown significant antibacterial and antioxidant activities . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide might have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXTELMOMQGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
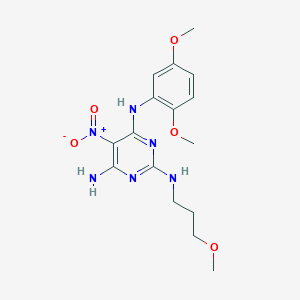
![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)
![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)
![Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride](/img/structure/B2749021.png)
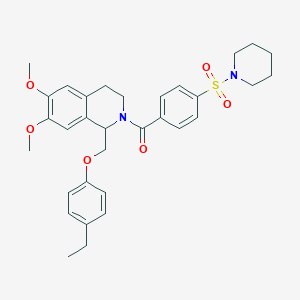
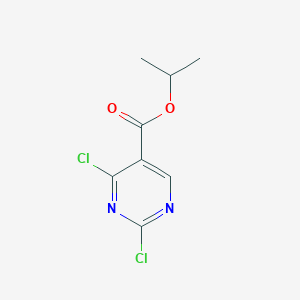
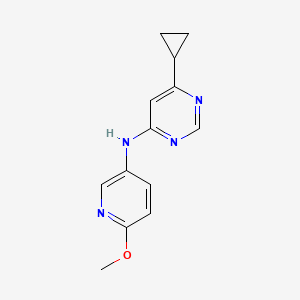
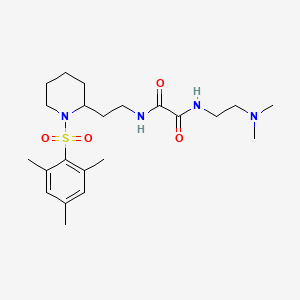
![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)

